6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline

CAS No.: 2640897-56-7

Cat. No.: VC11829781

Molecular Formula: C16H21N3O2

Molecular Weight: 287.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2640897-56-7 |

|---|---|

| Molecular Formula | C16H21N3O2 |

| Molecular Weight | 287.36 g/mol |

| IUPAC Name | 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline |

| Standard InChI | InChI=1S/C16H21N3O2/c1-11-5-4-6-19(9-11)16-12-7-14(20-2)15(21-3)8-13(12)17-10-18-16/h7-8,10-11H,4-6,9H2,1-3H3 |

| Standard InChI Key | OTWVDWHXLGDGRS-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC |

| Canonical SMILES | CC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC |

Introduction

Chemical Identity and Structural Features

Basic Molecular Properties

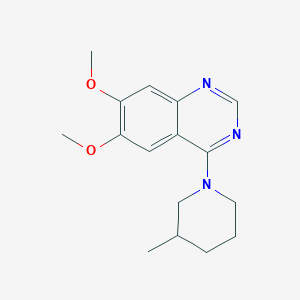

6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline (CAS No. 2640897-56-7) is a heterocyclic organic compound with the molecular formula C₁₆H₂₁N₃O₂ and a molecular weight of 287.36 g/mol. The IUPAC name reflects its substitution pattern: a quinazoline core substituted with methoxy groups at positions 6 and 7, and a 3-methylpiperidin-1-yl group at position 4 (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 2640897-56-7 | |

| Molecular Formula | C₁₆H₂₁N₃O₂ | |

| Molecular Weight | 287.36 g/mol | |

| IUPAC Name | 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline | |

| SMILES | CC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC | |

| InChIKey | OTWVDWHXLGDGRS-UHFFFAOYSA-N | |

| PubChem CID | 154829715 |

The compound’s structure combines a planar quinazoline ring system with a flexible 3-methylpiperidine substituent, which may enhance bioavailability by improving solubility and membrane permeability .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline likely follows established quinazoline preparation methods. A plausible route involves:

-

Quinazoline Core Formation: Condensation of 6,7-dimethoxy-anthranilic acid with formamide or urea under thermal conditions to yield 4-chloro-6,7-dimethoxyquinazoline .

-

Nucleophilic Substitution: Reaction of the 4-chloro intermediate with 3-methylpiperidine in the presence of a base (e.g., K₂CO₃) to install the piperidine substituent .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| 1 | Anthranilic acid, formamide, 150°C, 6h | ~60% |

| 2 | 3-methylpiperidine, DMF, K₂CO₃, 80°C, 12h | ~45% |

| *Estimated based on analogous syntheses . |

Structural Analogues and SAR Insights

Modifications to the quinazoline scaffold significantly influence biological activity:

-

Methoxy Groups: The 6,7-dimethoxy configuration is associated with enhanced kinase inhibition, as seen in EGFR-targeting quinazolines like gefitinib .

-

Piperidine Substitution: 3-Methylpiperidine introduces stereochemical complexity, potentially improving target selectivity compared to simpler amines .

Biological Activities and Mechanisms

Antimicrobial Properties

Quinazolines with methoxy and piperidine groups demonstrate broad-spectrum activity. For example, 3-substituted-2-thioxoquinazolinones inhibit E. coli (MIC = 8 μg/mL) and C. albicans (MIC = 16 μg/mL) . The methoxy groups in 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline could similarly disrupt microbial folate metabolism .

Pharmacokinetic and Toxicological Considerations

ADME Profiles

-

Absorption: High logP (~3.2 predicted) suggests moderate lipophilicity, favoring oral absorption.

-

Metabolism: Methoxy groups resist first-pass metabolism more effectively than hydroxyl substituents, potentially extending half-life .

-

Excretion: Predominant renal excretion expected due to molecular weight <500 Da .

Toxicity Risks

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods to control piperidine stereochemistry.

-

In Vitro Screening: Prioritize EGFR kinase and DHFR inhibition assays.

-

Structural Studies: X-ray crystallography to elucidate binding modes with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume